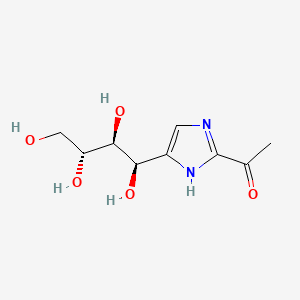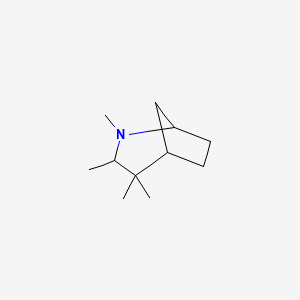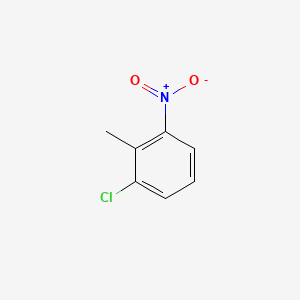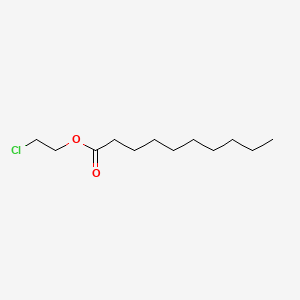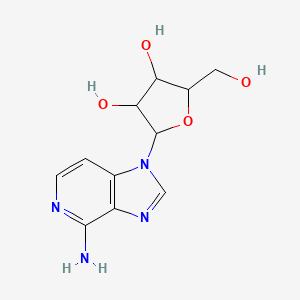
3-Deazaadenosine
Overview
Description
3-Deazaadenosine is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique properties and potential applications. It is structurally similar to adenosine but with a nitrogen atom replaced by a carbon atom at the 3-position of the purine ring. This modification imparts distinct biochemical properties to this compound, making it a valuable tool in various fields of study .
Scientific Research Applications
3-Deazaadenosine has a wide range of applications in scientific research:
Mechanism of Action
3-Deazaadenosine exerts its effects primarily by inhibiting S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine. This inhibition disrupts methylation processes, affecting gene expression and cellular functions. Additionally, this compound interferes with signaling pathways such as AP-1 and NF-κB, contributing to its anti-inflammatory properties .
Similar Compounds:
Adenosine: The natural nucleoside with a nitrogen atom at the 3-position.
3-Deazaguanosine: Another deazapurine nucleoside with similar properties but different base pairing characteristics.
7-Deazaadenosine: A constitutional isomer with the nitrogen atom replaced at the 7-position.
Uniqueness: this compound is unique due to its specific inhibition of S-adenosylhomocysteine hydrolase and its distinct effects on methylation and gene expression. Its structural modification also imparts unique biochemical properties that differentiate it from other nucleoside analogs .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Deazaadenosine plays a significant role in biochemical reactions. It acts as a general methylation inhibitor that depletes S-adenosylmethionine, a methyl donor, by blocking SAHH . This compound interacts with enzymes such as SAHH and IAG-nucleoside hydrolase . The nature of these interactions involves the inhibition of these enzymes, thereby affecting the methylation processes within the cell .
Cellular Effects
This compound has been observed to have various effects on different types of cells and cellular processes. It has been shown to suppress the secretion of inflammatory mediators such as nitric oxide and prostaglandin E2 in lipopolysaccharide-treated RAW264.7 cells and phorbol 12-myristate 13-acetate-differentiated U937 cells . It also reduces mRNA expression of inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-α, interleukin-1β, and IL-6, indicating that this compound has anti-inflammatory properties in murine and human macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to block the activity of certain enzymes. It has been found to strongly block AP-1 and NF-κB luciferase activity under certain stimulated conditions and decrease the translocation of c-Jun, c-Fos, p65, and p50 into the nucleus . Furthermore, it prevents MEK1/2 and IKKα/β from combining with ERK and IκBα, respectively, and directly suppresses MEK1/2 and IKKα/β kinase activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving C57BL/6J mice, this compound was mixed into their food at a final concentration of 0.04 mg/g, according to a daily oral dose of 10 mg/kg body weight of this compound per animal . The study found that this dosage prevented diet-induced fatty streak formation and the expression of endothelial ICAM-1 and VCAM-1 .
Metabolic Pathways
This compound is involved in the methylation pathway where it acts as a general methylation inhibitor by blocking SAHH, thereby depleting S-adenosylmethionine, a methyl donor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-deazaadenosine typically involves a multi-step process. One common method starts with the silyl-Hilbert–Johnson nucleosidation reaction, where unprotected 6-amino-3-deazapurine is reacted with benzoyl-protected 1-O-acetylribose. This reaction proceeds under conditions involving N,O-bis(trimethylsilyl)acetamide and trimethylsilyl trifluoromethanesulfonate in toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The key steps involve the protection and deprotection of functional groups, nucleosidation, and purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Deazaadenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions can introduce different substituents at various positions on the purine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH .
Major Products:
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZQFUNLCALWDY-PNHWDRBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040941 | |
| Record name | 3-Deazaadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6736-58-9 | |
| Record name | 3-Deazaadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deazaadenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04546 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Deazaadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DEAZAADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037V4520IY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)

